2-(4-fluorophenyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TAK-659 and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. Inhibition of BTK has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
Scientific Research Applications
Synthesis and Evaluation of Derivatives for Anti-Inflammatory and Antimicrobial Activities
Anti-Inflammatory Activity : Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide demonstrated significant anti-inflammatory activity. Compounds synthesized by modifying the thiazole and fluorophenyl moieties showed notable efficacy, with some derivatives exhibiting considerable anti-inflammatory effects (Sunder & Maleraju, 2013).
Antimicrobial Activity : Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide were synthesized and evaluated for antimicrobial activity. These compounds were tested against both Gram-negative (Escherichia coli) and Gram-positive (methicillin-resistant Staphylococcus aureus) bacteria, as well as fungi (Aspergillus niger and Candida albicans), showing a spectrum of antimicrobial activities (Badiger, Mulla, Khazi, & Khazi, 2013).
Synthesis and Anticancer Activity
- VEGF-A Inhibition for Anticancer Applications : Novel benzophenone-thiazole derivatives were synthesized and evaluated as potent VEGF-A inhibitors. One compound, in particular, exhibited promising antiproliferative effects through translational VEGF-A inhibition, highlighting the potential of thiazole and fluorophenyl-containing compounds in cancer treatment (Prashanth et al., 2014).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-12-9-14(5-8-17(12)24-2)16-11-25-19(21-16)22-18(23)10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIPVPGYRACJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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